4-(2,4-Dinitrobenzoyl)morpholine
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Overview
Description
4-(2,4-Dinitrobenzoyl)morpholine is a complex organic compound that features both morpholine and dinitrophenylbenzoyl groups Morpholine is a heterocyclic amine with both amine and ether functional groups, while the dinitrophenylbenzoyl group is known for its electron-withdrawing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrobenzoyl)morpholine typically involves the reaction of morpholine with 2,4-dinitrophenylbenzoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitrobenzoyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The electron-deficient dinitrophenyl group makes the compound susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The morpholine ring can be oxidized to form N-oxides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Substituted morpholine derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: N-oxide derivatives.
Scientific Research Applications
4-(2,4-Dinitrobenzoyl)morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitrobenzoyl)morpholine involves its interaction with specific molecular targets. The electron-withdrawing dinitrophenyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also interact with various biological receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with similar structural features but lacking the dinitrophenylbenzoyl group.
4-Nitrophenylbenzoyl Chloride: Contains the nitrophenylbenzoyl group but lacks the morpholine ring.
N-Phenylmorpholine: Contains the morpholine ring but with a phenyl group instead of the dinitrophenylbenzoyl group.
Uniqueness
4-(2,4-Dinitrobenzoyl)morpholine is unique due to the combination of the morpholine ring and the dinitrophenylbenzoyl group. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11N3O6 |
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Molecular Weight |
281.22 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11N3O6/c15-11(12-3-5-20-6-4-12)9-2-1-8(13(16)17)7-10(9)14(18)19/h1-2,7H,3-6H2 |
InChI Key |
GNWITUHKDGEFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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